2-[1-ethyl-5-(methoxycarbonyl)-1H-pyrazol-3-yl]acetic acid
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Description
The compound “2-[1-ethyl-5-(methoxycarbonyl)-1H-pyrazol-3-yl]acetic acid” is a pyrazole derivative with an ethyl group at the 1-position, a methoxycarbonyl group at the 5-position, and an acetic acid group at the 2-position . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring with various substituents. The ethyl group would be a simple two-carbon chain, the methoxycarbonyl group would consist of a carbonyl (C=O) group with a methoxy (O-CH3) group attached, and the acetic acid group would be a carbonyl group with a hydroxyl group attached .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactivity. The acetic acid group could participate in typical carboxylic acid reactions such as esterification or amide formation. The methoxycarbonyl group could potentially undergo reactions typical of esters .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-ethyl-5-(methoxycarbonyl)-1H-pyrazol-3-yl]acetic acid involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form 1-ethyl-3-oxo-1,3-dihydro-2H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with methyl chloroformate to form 1-ethyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid ethyl ester, which is subsequently hydrolyzed to form the target compound.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "Ethyl acetoacetate", "Methyl chloroformate" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-ethyl-3-oxo-1,3-dihydro-2H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: The intermediate from step 1 is reacted with methyl chloroformate in the presence of a base such as triethylamine to form 1-ethyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid ethyl ester.", "Step 3: The ethyl ester group in the intermediate from step 2 is hydrolyzed using a strong acid such as hydrochloric acid to form the target compound, 2-[1-ethyl-5-(methoxycarbonyl)-1H-pyrazol-3-yl]acetic acid." ] } | |
CAS RN |
2613387-16-7 |
Product Name |
2-[1-ethyl-5-(methoxycarbonyl)-1H-pyrazol-3-yl]acetic acid |
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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